β4GalT1 Acceptor Specificity: UDP-GlcNAc vs UDP-Glucose
UDP-N-acetyllactosamine (UDP-LacNAc) is synthesized enzymatically by β-1,4-galactosyltransferase (β4GalT1) using UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) as an acceptor substrate and UDP-galactose (UDP-Gal) as the donor [1]. This reaction yields Galβ1-4GlcNAcα1-UDP (UDP-LacNAc) with product formation confirmed by fast-atom bombardment mass spectrometry and ¹H/¹³C NMR spectroscopy [1]. In contrast, UDP-α-D-glucose does not serve as an acceptor substrate under identical conditions, demonstrating the strict structural discrimination at the acceptor binding site of β4GalT1 [2]. The reaction is inhibited in the presence of α-lactalbumin, which modifies the enzyme's acceptor specificity toward glucose, further validating that UDP-LacNAc synthesis requires a specific acceptor structural motif (UDP-α-D-GlcNAc) [3].
| Evidence Dimension | Acceptor substrate utilization by β-1,4-galactosyltransferase (β4GalT1) |
|---|---|
| Target Compound Data | UDP-GlcNAc → UDP-LacNAc (synthesis confirmed; preparative-scale product obtained) |
| Comparator Or Baseline | UDP-α-D-glucose → No detectable product formation |
| Quantified Difference | Absolute qualitative difference: UDP-GlcNAc is an acceptor; UDP-glucose is not |
| Conditions | Human milk β4GalT1, bovine milk β4GalT1, and recombinant human β4GalT1 expressed in Saccharomyces cerevisiae; UDP-Gal as donor; reaction products characterized by FAB-MS, ¹H NMR, ¹³C NMR |
Why This Matters
Researchers procuring UDP-LacNAc for enzymatic synthesis must verify that the intended synthetic route uses UDP-GlcNAc (not UDP-glucose) as the acceptor; this specificity determines whether β4GalT1-mediated synthesis is viable.
- [1] Gutiérrez Gallego R, Nieder V, Malissard M, Berger EG, Vliegenthart JF, Kamerling JP. UDP-N-Acetyl-α-D-glucosamine as acceptor substrate of β-1,4-galactosyltransferase. Enzymatic synthesis of UDP-N-acetyllactosamine. Glycoconjugate Journal. 1999;16(7):327-336. View Source
- [2] Gutiérrez Gallego R, Nieder V, Malissard M, Berger EG, Vliegenthart JF, Kamerling JP. UDP-N-Acetyl-α-D-glucosamine as acceptor substrate of β-1,4-galactosyltransferase. Enzymatic synthesis of UDP-N-acetyllactosamine. Glycoconjugate Journal. 1999;16(7):327-336. View Source
- [3] Gutiérrez Gallego R, Nieder V, Malissard M, Berger EG, Vliegenthart JF, Kamerling JP. UDP-N-Acetyl-α-D-glucosamine as acceptor substrate of β-1,4-galactosyltransferase. Enzymatic synthesis of UDP-N-acetyllactosamine. Glycoconjugate Journal. 1999;16(7):327-336. View Source
